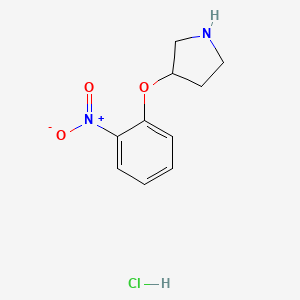

3-(2-Nitrophenoxy)pyrrolidine hydrochloride

CAS No.: 1220020-09-6

Cat. No.: VC3056607

Molecular Formula: C10H13ClN2O3

Molecular Weight: 244.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1220020-09-6 |

|---|---|

| Molecular Formula | C10H13ClN2O3 |

| Molecular Weight | 244.67 g/mol |

| IUPAC Name | 3-(2-nitrophenoxy)pyrrolidine;hydrochloride |

| Standard InChI | InChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H |

| Standard InChI Key | WWGSGDMXNWCTSX-UHFFFAOYSA-N |

| SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |

| Canonical SMILES | C1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl |

Introduction

Chemical Properties and Structure

Molecular Structure and Formula

3-(2-Nitrophenoxy)pyrrolidine hydrochloride consists of a pyrrolidine ring linked to a 2-nitrophenoxy group through an oxygen atom at the 3-position of the pyrrolidine. The molecular formula is C10H13ClN2O3, with a calculated molecular weight of approximately 244.68 g/mol. The structure contains several key functional groups:

-

A saturated five-membered pyrrolidine ring with a secondary amine

-

A 2-nitrophenoxy group characterized by a nitro substituent at the ortho position

-

A hydrochloride salt formed at the basic nitrogen of the pyrrolidine ring

This structural arrangement bears similarities to related compounds such as 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride, though lacking the methyl group and additional methylene linker .

Physical Properties

The physical properties of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride can be extrapolated from similar pyrrolidine derivatives. As a hydrochloride salt, it likely appears as a crystalline solid with enhanced water solubility compared to its free base form. The compound is expected to have the following characteristics:

| Property | Expected Value |

|---|---|

| Physical State | Crystalline solid |

| Color | White to off-white |

| Solubility | Highly soluble in water, methanol, and DMSO |

| Storage Conditions | Store at room temperature, away from moisture in sealed containers |

| Stability | Stable under normal laboratory conditions |

These properties are consistent with other structurally related pyrrolidine hydrochloride salts that share similar functional elements .

Spectroscopic Characteristics

The spectroscopic profile of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride would reveal distinct features associated with its structural components. In NMR analysis, the pyrrolidine ring typically displays characteristic signals in the aliphatic region, while the aromatic protons of the nitrophenoxy group would appear downfield. The nitro group would significantly influence the electronic distribution in the aromatic ring, resulting in characteristic chemical shifts for adjacent protons.

Synthesis and Preparation

Synthetic Routes

The synthesis of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride likely follows similar routes to those established for related compounds. A common synthetic approach would involve:

-

Starting with a suitably protected 3-hydroxypyrrolidine

-

Etherification with 2-nitrophenol under appropriate conditions (e.g., Mitsunobu reaction or nucleophilic substitution)

-

Deprotection of the pyrrolidine nitrogen

-

Salt formation by treatment with hydrochloric acid

This synthetic strategy aligns with established methods for preparing similar pyrrolidine ethers and is consistent with the general approaches described for related compounds .

Reaction Conditions

The key step in the synthesis, the etherification reaction, typically requires specific reaction conditions to achieve optimal yields:

| Reaction Step | Conditions |

|---|---|

| Etherification | Base (e.g., K2CO3), polar aprotic solvent (DMF), 60-80°C, 12-24h |

| Deprotection | Acid hydrolysis (TFA or HCl) for Boc protection, room temperature, 2-4h |

| Salt Formation | Anhydrous HCl in diethyl ether or dioxane, 0°C to room temperature |

Three-component reactions have been demonstrated as an effective approach for synthesizing related heterocyclic structures, although these would require adaptation for the specific target compound .

Purification Methods

Purification of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically involves:

-

Recrystallization from appropriate solvent systems (e.g., ethanol/diethyl ether)

-

Column chromatography using silica gel with suitable mobile phases

-

Conversion to the free base followed by reformation of the hydrochloride salt for enhanced purity

The purity can be confirmed by analytical techniques including HPLC, NMR spectroscopy, and elemental analysis.

Chemical Reactivity

Key Reactions

3-(2-Nitrophenoxy)pyrrolidine hydrochloride can participate in various chemical transformations, primarily involving:

-

Reduction of the nitro group to an amino functionality using appropriate reducing agents

-

Functionalization of the pyrrolidine nitrogen through alkylation or acylation

-

Substitution reactions at the aromatic ring under specific conditions

The nitro group presents opportunities for further derivatization, particularly through reduction to form amine derivatives that could serve as precursors to more complex structures .

Common Reagents and Conditions

The chemical transformations of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride typically employ the following reagents and conditions:

| Transformation | Reagents | Conditions |

|---|---|---|

| Nitro Reduction | H2, Pd/C | Ethanol, room temperature, atmospheric pressure |

| Nitro Reduction (Alternative) | Fe or Zn, NH4Cl | Aqueous ethanol, reflux |

| N-Alkylation | Alkyl halide, base | DMF, room temperature to 60°C |

| N-Acylation | Acyl chloride, base | DCM, 0°C to room temperature |

These reaction conditions are based on established protocols for similar pyrrolidine derivatives and nitro-containing compounds .

Derivative Formation

The structural features of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride make it a versatile building block for the synthesis of more complex molecules. Potential derivatives include:

-

Amino derivatives via nitro group reduction

-

Amide derivatives through N-acylation

-

Tertiary amine derivatives via N-alkylation

-

More complex heterocyclic systems through condensation reactions

These derivatives could potentially exhibit enhanced or altered biological activities compared to the parent compound.

Biological Activity and Applications

Pharmacological Properties

While specific data on 3-(2-Nitrophenoxy)pyrrolidine hydrochloride is limited, structural analogs suggest potential pharmacological activities. Pyrrolidine derivatives with similar substitution patterns have demonstrated:

-

Enzyme inhibitory activities, particularly against proteases and kinases

-

Receptor binding properties, especially affecting neurotransmitter systems

-

Antimicrobial activities against various pathogens

The nitrophenoxy moiety often contributes to these biological activities through specific interactions with target proteins or receptor binding sites .

Structure-Activity Relationships

Based on comparative analysis with similar compounds, several structure-activity relationships can be proposed:

-

The pyrrolidine ring serves as a conformationally constrained scaffold that can influence binding to biological targets

-

The 2-nitrophenoxy group likely contributes to binding affinity through electronic effects and potential hydrogen bonding interactions

-

The position of the nitro group on the phenyl ring significantly affects biological activity and selectivity

These structure-activity relationships provide a foundation for understanding the potential biological properties of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride and guide further structural modifications to enhance activity.

| Therapeutic Area | Potential Application |

|---|---|

| Neuroscience | Modulation of neurotransmitter systems |

| Antimicrobial | Activity against bacterial and fungal pathogens |

| Inflammation | Inhibition of inflammatory mediators |

| Enzyme Inhibition | Target-specific inhibition for various disease states |

Research on related pyrrolidine derivatives suggests antimicrobial activity against organisms like Staphylococcus aureus, Escherichia coli, and Candida albicans, with MIC values ranging from 2.33 to 156.47 μM depending on the specific structural features and target organisms .

Comparative Analysis

Comparison with Similar Compounds

3-(2-Nitrophenoxy)pyrrolidine hydrochloride shares structural similarities with several related compounds, but differs in key aspects:

| Compound | Key Differences | Structural Similarity |

|---|---|---|

| 3-[(4-Methyl-2-nitrophenoxy)methyl]pyrrolidine hydrochloride | Contains additional methyl group and methylene linker | Contains 2-nitrophenoxy and pyrrolidine moieties |

| (S)-3-(2-Fluoro-6-nitrophenoxy)pyrrolidine hydrochloride | Contains fluoro group and different nitro position; has defined stereochemistry | Contains nitrophenoxy and pyrrolidine moieties |

| 3-(4-Fluoro-2-nitrophenoxy)pyrrolidine hydrochloride | Contains fluoro group at different position | Contains 2-nitrophenoxy and pyrrolidine moieties |

| (R)-2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride | Direct phenyl-pyrrolidine linkage; contains fluoro and methoxy groups | Contains phenyl and pyrrolidine moieties |

These structural differences likely result in distinct physicochemical properties and biological activities .

Structure-Property Relationships

The structural features of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride significantly influence its properties:

-

The nitro group contributes to electron-withdrawing effects on the aromatic ring, affecting reactivity and binding interactions

-

The pyrrolidine ring provides basic character and potential for hydrogen bonding interactions

-

The hydrochloride salt enhances water solubility and stability

-

The ether linkage introduces conformational flexibility and specific spatial arrangement

These structure-property relationships are fundamental to understanding the compound's behavior in chemical reactions and biological systems.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume